

# **Application Notes and Protocols for In Vivo Efficacy Testing of BRD1652**

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Compound of Interest		
Compound Name:	BRD1652	
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### Introduction

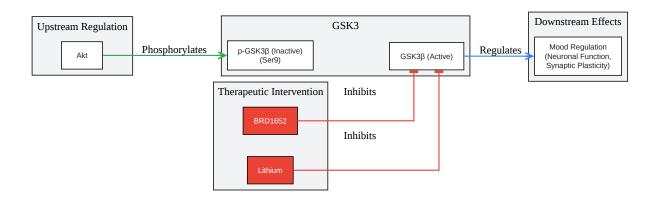
**BRD1652** is a highly selective and potent inhibitor of Glycogen Synthase Kinase 3 (GSK3).[1] [2] The mood stabilizer lithium, a primary treatment for bipolar disorder, is believed to exert its therapeutic effects through the inhibition of GSK3.[1][2][3] This has positioned GSK3 as a significant therapeutic target for mood-related disorders.[3][4][5][6] **BRD1652** has demonstrated efficacy in a dopaminergic signaling paradigm in vivo, suggesting its potential as a novel therapeutic for mood disorders.[1][2]

These application notes provide a comprehensive experimental design for evaluating the in vivo efficacy of **BRD1652** in established murine models of mood-related disorders. The protocols herein describe methodologies for assessing antidepressant-like and anti-manic-like activity, along with pharmacokinetic, pharmacodynamic, and safety endpoints.

## Signaling Pathway of GSK3 in Mood Regulation

Glycogen Synthase Kinase 3 (GSK3) is a constitutively active serine/threonine kinase that plays a crucial role in various cellular processes, including neuronal function. Its activity is primarily regulated by inhibitory phosphorylation at Serine 9 (for GSK3β) by upstream kinases such as Akt. Dysregulation of GSK3 activity has been linked to the pathophysiology of mood disorders. Inhibition of GSK3 is a key mechanism hypothesized for the therapeutic action of lithium.





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GSK3 Signaling Pathway in Mood Regulation.

# Experimental Design: Efficacy in a Murine Model of Depression

To assess the antidepressant-like properties of **BRD1652**, a combination of behavioral tests will be employed in mice. The Forced Swim Test (FST) and Tail Suspension Test (TST) are primary screening tools that measure behavioral despair, while the Sucrose Preference Test (SPT) evaluates anhedonia, a core symptom of depression.

## **Overall Experimental Workflow**

Workflow for In Vivo Efficacy Testing.

## **Materials and Methods**

- 1. Animals and Housing:
- Species: Male C57BL/6 mice, 8-10 weeks old.
- Housing: Group-housed (4-5 mice per cage) in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Food and water will be available ad libitum,



except during specific test protocols.

 Acclimation: Animals will be acclimated to the facility for at least one week prior to the commencement of experiments.

#### 2. Experimental Groups and Dosing:

Group	Treatment	Dose (mg/kg)	Route of Administration	Dosing Frequency
1	Vehicle	N/A	Intraperitoneal (i.p.)	Once daily for 14 days
2	BRD1652	10	Intraperitoneal (i.p.)	Once daily for 14 days
3	BRD1652	30	Intraperitoneal (i.p.)	Once daily for 14 days
4	Fluoxetine (Positive Control)	20	Intraperitoneal (i.p.)	Once daily for 14 days

### 3. Behavioral Testing Protocols:

- Forced Swim Test (FST):
  - Apparatus: A transparent cylindrical container (25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.
  - Procedure: Mice are individually placed in the cylinder for a 6-minute session.[7][8] The
    duration of immobility (floating passively) during the last 4 minutes of the test is recorded.
    [7]
  - Endpoint: A significant decrease in immobility time compared to the vehicle group is indicative of an antidepressant-like effect.[9]
- Tail Suspension Test (TST):
  - Apparatus: A suspension bar and tape.



- Procedure: Mice are suspended by their tails using adhesive tape, approximately 1 cm from the tip, for a 6-minute session.[1][10][11] The total time spent immobile is recorded.[1]
   [10]
- Endpoint: A reduction in immobility time suggests an antidepressant-like effect.
- Sucrose Preference Test (SPT):
  - Procedure: This test measures anhedonia, the inability to experience pleasure.[12][13]
     Mice are single-housed and presented with two identical bottles, one containing water and the other a 1% sucrose solution.[14] The position of the bottles is switched daily for 2-3 days to avoid place preference.[14]
  - Calculation: Sucrose preference is calculated as: (Volume of sucrose solution consumed / Total volume of liquid consumed) x 100.
  - Endpoint: An increase in sucrose preference in the BRD1652-treated groups compared to a stress-induced anhedonia model (or vehicle group) indicates a reversal of depressivelike behavior.

Data Presentation: Expected Quantitative Outcomes

Behavioral Test	Vehicle	BRD1652 (10 mg/kg)	BRD1652 (30 mg/kg)	Fluoxetine (20 mg/kg)
Forced Swim Test (Immobility Time, s)	Mean ± SEM	Mean ± SEM	Mean ± SEM	Mean ± SEM
Tail Suspension Test (Immobility Time, s)	Mean ± SEM	Mean ± SEM	Mean ± SEM	Mean ± SEM
Sucrose Preference Test (%)	Mean ± SEM	Mean ± SEM	Mean ± SEM	Mean ± SEM



# Pharmacokinetic and Pharmacodynamic (PK/PD) Analysis

- 1. Pharmacokinetic (PK) Study:
- Objective: To determine the plasma concentration-time profile of **BRD1652**.
- Procedure: Following the final behavioral test, blood samples will be collected from a subset of animals at various time points (e.g., 0.5, 1, 2, 4, 8, and 24 hours) post-final dose. Plasma will be isolated and **BRD1652** concentrations will be determined using LC-MS/MS.

Parameters: Cmax, Tmax, AUC, and half-life will be calculated.

PK Parameter	BRD1652 (10 mg/kg)	BRD1652 (30 mg/kg)
Cmax (ng/mL)	Mean ± SEM	Mean ± SEM
Tmax (h)	Median (Range)	Median (Range)
AUC (ng*h/mL)	Mean ± SEM	Mean ± SEM
Half-life (h)	Mean ± SEM	Mean ± SEM

- 2. Pharmacodynamic (PD) / Biomarker Analysis:
- Objective: To confirm target engagement by measuring the inhibition of GSK3β in the brain.
- Procedure: Brain tissue (hippocampus and prefrontal cortex) will be collected from a subset of animals following the final dose. Protein lysates will be prepared, and the levels of phosphorylated GSK3β (Ser9) and total GSK3β will be measured by Western blot or ELISA.
- Endpoint: An increase in the ratio of p-GSK3β (Ser9) to total GSK3β will indicate target engagement and inhibition of GSK3β activity.



Biomarker	Vehicle	BRD1652 (10 mg/kg)	BRD1652 (30 mg/kg)
p-GSK3β (Ser9) / Total GSK3β Ratio	Mean ± SEM	Mean ± SEM	Mean ± SEM

# **Toxicology and Safety Assessment**

- Monitoring: Animals will be observed daily for any signs of toxicity, including changes in appearance, behavior, and motor function.
- Body Weight: Body weight will be recorded daily to monitor for any adverse effects of the treatment.
- Gross Necropsy: At the end of the study, a gross necropsy will be performed to examine for any organ abnormalities.

# Experimental Design: Efficacy in a Murine Model of Mania

To evaluate the anti-manic-like potential of **BRD1652**, the amphetamine-induced hyperactivity model will be utilized. This model is validated for assessing the efficacy of mood stabilizers.[5]

### **Materials and Methods**

- 1. Animals and Housing:
- As described in the depression model.
- 2. Experimental Groups and Dosing:



Group	Pre-treatment	Challenge
1	Vehicle (i.p.)	Saline (i.p.)
2	Vehicle (i.p.)	Amphetamine (2 mg/kg, i.p.)
3	BRD1652 (30 mg/kg, i.p.)	Amphetamine (2 mg/kg, i.p.)
4	Lithium (Positive Control; 100 mg/kg, i.p.)	Amphetamine (2 mg/kg, i.p.)

- 3. Amphetamine-Induced Hyperactivity Protocol:
- Apparatus: Open field arena equipped with automated activity monitoring systems.
- Procedure: Mice will be pre-treated with vehicle, BRD1652, or lithium 30 minutes prior to the
  amphetamine or saline challenge. Immediately after the challenge, mice will be placed in the
  open field arena, and locomotor activity (total distance traveled, rearing frequency) will be
  recorded for 60-90 minutes.
- Endpoint: A significant reduction in amphetamine-induced hyperactivity in the **BRD1652**-treated group compared to the vehicle-pre-treated, amphetamine-challenged group.

**Data Presentation: Expected Quantitative Outcomes** 

Locomotor Parameter	Vehicle + Saline	Vehicle + Amphetamine	BRD1652 + Amphetamine	Lithium + Amphetamine
Total Distance Traveled (cm)	Mean ± SEM	Mean ± SEM	Mean ± SEM	Mean ± SEM
Rearing Frequency	Mean ± SEM	Mean ± SEM	Mean ± SEM	Mean ± SEM

## Conclusion

This comprehensive experimental design provides a robust framework for the in vivo evaluation of **BRD1652**'s efficacy in preclinical models of mood disorders. The combination of behavioral, pharmacokinetic, and pharmacodynamic assessments will generate critical data to support the



further development of **BRD1652** as a novel therapeutic agent. Adherence to these detailed protocols will ensure the generation of high-quality, reproducible data.

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